molecular formula C32H18N8O8 B13349620 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol

29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol

Cat. No.: B13349620
M. Wt: 642.5 g/mol
InChI Key: BJCGXRYNVPWSMK-UHFFFAOYSA-N
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Description

29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol is a complex organic compound belonging to the phthalocyanine family. Phthalocyanines are known for their intense coloration and stability, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. The reaction is carried out under high-temperature conditions, often exceeding 200°C, and requires a solvent such as quinoline or dimethylformamide (DMF). The presence of hydroxyl groups can be introduced through subsequent hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phthalocyanine derivatives with altered electronic and optical properties, making them suitable for different applications in materials science and electronics .

Scientific Research Applications

29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol involves its ability to interact with molecular targets through its hydroxyl groups. These interactions can lead to the generation of reactive oxygen species, which are crucial in applications such as photodynamic therapy. The compound’s planar structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
  • 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
  • Zinc 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine

Uniqueness

29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol is unique due to the presence of hydroxyl groups, which enhance its solubility in polar solvents and increase its reactivity. This makes it more versatile in various chemical reactions and applications compared to its alkoxy or alkyl-substituted counterparts .

Properties

Molecular Formula

C32H18N8O8

Molecular Weight

642.5 g/mol

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octol

InChI

InChI=1S/C32H18N8O8/c41-17-1-9-10(2-18(17)42)26-33-25(9)37-27-11-3-19(43)20(44)4-12(11)29(34-27)39-31-15-7-23(47)24(48)8-16(15)32(36-31)40-30-14-6-22(46)21(45)5-13(14)28(35-30)38-26/h1-8,41-48H,(H2,33,34,35,36,37,38,39,40)

InChI Key

BJCGXRYNVPWSMK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C(N6)NC2=N3)O)O)C8=CC(=C(C=C85)O)O)C9=CC(=C(C=C94)O)O

Origin of Product

United States

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